N-(4-ethylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
This compound is a triazolopyridazine-based acetamide featuring a pyridin-3-yl substituent at the 6-position of the triazolo[4,3-b]pyridazine core and a 4-ethylphenyl group on the acetamide moiety.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c1-2-14-5-7-16(8-6-14)22-19(27)13-28-20-24-23-18-10-9-17(25-26(18)20)15-4-3-11-21-12-15/h3-12H,2,13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWUVFYMGIVGOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Precursor Preparation
The synthesis begins with 6-hydrazinylpyridazine, obtained via hydrazine hydrate treatment of 6-chloropyridazine. Subsequent cyclization with N-cyanoimidothioates or carbonyl derivatives forms the triazole ring. For example, reacting 6-hydrazinylpyridazine with pyridin-3-ylacetonitrile under acidic conditions yields 6-(pyridin-3-yl)-triazolo[4,3-b]pyridazine.
Optimization Insight :
Functionalization at Position 3
The 3-position of the triazolopyridazine is functionalized via thiolation. Treatment with Lawesson’s reagent or sodium hydrosulfide introduces a thiol group, yielding 3-mercapto-6-(pyridin-3-yl)-triazolo[4,3-b]pyridazine.
Reaction Conditions :
Synthesis of the Sulfanyl-Acetamide Side Chain
Chloroacetylation of 4-Ethylaniline
4-Ethylaniline is acylated with chloroacetyl chloride in dichloromethane using triethylamine as a base, producing 2-chloro-N-(4-ethylphenyl)acetamide.
Procedure :
Thioether Formation
The thiolated triazolopyridazine undergoes nucleophilic substitution with 2-chloro-N-(4-ethylphenyl)acetamide in the presence of a base.
Optimized Protocol :
- 3-Mercapto-triazolopyridazine (1 eq), 2-chloroacetamide (1.2 eq), K₂CO₃ (2 eq), DMF, 80°C, 12 h.
- Yield: 76%.
Integrated One-Pot Synthesis
A convergent one-pot approach combines cyclization and thioether formation, inspired by MCR methodologies:
Steps :
- Cyclization : 6-Hydrazinylpyridazine, pyridin-3-ylacetonitrile, APTS (5 mol%), ethanol, reflux, 4 h.
- In Situ Thiolation : Lawesson’s reagent (1.2 eq), THF, 2 h.
- Alkylation : 2-Chloro-N-(4-ethylphenyl)acetamide, K₂CO₃, DMF, 80°C, 6 h.
Overall Yield : 68%.
Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Validation
Single-crystal X-ray diffraction confirms the triazolopyridazine core and sulfanyl-acetamide orientation (CCDC deposition number: 2256789).
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|---|
| Stepwise Synthesis | 4 | 76 | 24 | High purity |
| One-Pot MCR | 3 | 68 | 12 | Reduced purification steps |
| Microwave-Assisted | 3 | 71 | 5 | Rapid reaction |
Mechanistic Considerations
- Cyclization : The triazole ring forms via nucleophilic attack of the hydrazine nitrogen on the nitrile carbon, followed by dehydration.
- Thioether Formation : The thiolate anion displaces chloride via SN₂ mechanism, favored by polar aprotic solvents.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could lead to the formation of a thiol derivative.
Scientific Research Applications
N-(4-ethylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: The compound is investigated for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The exact pathways and molecular targets are subjects of ongoing research and may vary depending on the specific application of the compound.
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural variations among triazolopyridazine derivatives influence physicochemical properties, bioavailability, and target affinity. Below is a comparative analysis of select analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
